molecular formula C8H8ClNO B8583163 Chloromethylbenzamide

Chloromethylbenzamide

Cat. No. B8583163
M. Wt: 169.61 g/mol
InChI Key: OICLEVFBKLRJAU-UHFFFAOYSA-N
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Patent
US04443435

Procedure details

Chloromethylbenzamide (55.71 mg, 0.328 mmol) and 6-mercaptopurine (50 mg, 0.328 mmol) were dissolved in 1.5 ml of dry DMSO-d6 to give a clear yellow solution. The progress of the reaction was followed by monitoring changes in the NMR spectrum. The doublet at 5.42, due to chloromethylbenzamide, had completely disappeared after 10 hours and a new doublet at 5.83 indicated the presence of the benzamidomethylthio moiety. Chloroform was added which caused a yellow gum to precipitate which was washed several times with chloroform and crystallized from methanol: mp 197°-200° C.; IR (KBR) 1720 cm-1 ; NMR (pyridin-d5) δ8.39-7.35 (m, 5, aryl), 5.99 (d, 2, --SCH2NH--); MS m/e 285 (M+).
Quantity
55.71 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzamidomethylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6].[SH:12][C:13]1[N:21]=[CH:20][N:19]=[C:18]2[C:14]=1[NH:15][CH:16]=[N:17]2.[CH:22](Cl)(Cl)Cl>>[C:5]([NH:7][CH2:22][S:12][C:13]1[N:21]=[CH:20][N:19]=[C:18]2[C:14]=1[NH:15][CH:16]=[N:17]2)(=[O:6])[C:4]1[CH:3]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
55.71 mg
Type
reactant
Smiles
ClCC1=C(C(=O)N)C=CC=C1
Name
Quantity
50 mg
Type
reactant
Smiles
SC1=C2NC=NC2=NC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C(=O)N)C=CC=C1
Step Three
Name
benzamidomethylthio
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear yellow solution
CUSTOM
Type
CUSTOM
Details
to precipitate which
WASH
Type
WASH
Details
was washed several times with chloroform
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NCSC1=C2NC=NC2=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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